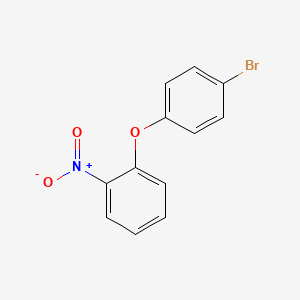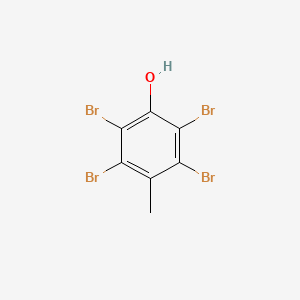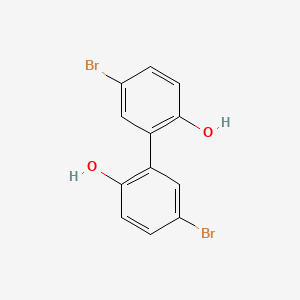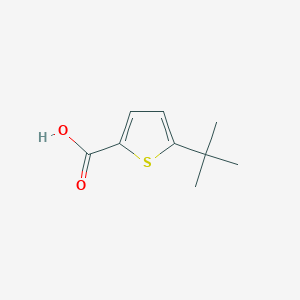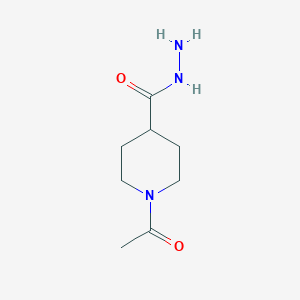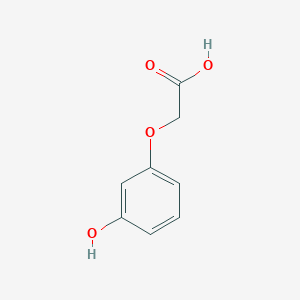
(3-Hydroxyphenoxy)acetic acid
Vue d'ensemble
Description
(3-Hydroxyphenoxy)acetic acid is a phenol derivative . It has a molecular weight of 168.15 . It is used as a building block for the synthesis of bioactive natural products and conducting polymers .
Synthesis Analysis
The synthesis of (3-Hydroxyphenoxy)acetic acid can be achieved through various methods. For instance, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .
Molecular Structure Analysis
The molecular formula of (3-Hydroxyphenoxy)acetic acid is C8H8O4 . The structure includes a hydroxy group (OH) and a carboxyl group (COOH), which are attached to the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of (3-Hydroxyphenoxy)acetic acid include a melting point of 154-157 °C . It is a powder at room temperature .
Applications De Recherche Scientifique
1. Intermediate in Chemical Reactions
(3-Hydroxyphenoxy)acetic acid, also known as 3-(2-Hydroxyphenoxy)phthalide, has been identified as an intermediate in the hydrolysis of OO′-(2-carboxybenzylidene) catechol. This process, which involves general acid catalysis, is notable for its efficiency in certain chemical reactions, such as the formation of 3-(3-carboxy-2-hydroxyphenoxy)phthalide (Capon & Page, 1972).
2. Biotechnological Production
In biotechnological settings, derivatives of (3-Hydroxyphenoxy)acetic acid, such as 3-Hydroxypropionic acid (3-HP), have been a focus. Klebsiella pneumoniae, for instance, has been genetically optimized to produce high yields of 3-HP, a crucial platform chemical for various industrial processes (Li, Wang, Ge, & Tian, 2016).
3. Spectroscopic and Computational Analysis
The derivative 4-(hydroxyphenoxy)acetic acid has been analyzed through spectroscopic and computational techniques to understand its molecular structure and interactions.
This analysis is pivotal in exploring its potential in pharmaceutical applications, particularly for cardiovascular drugs (Bell, Aruldhas, Balachandran, Joe, & Masand, 2020).
4. Chemosensor for Metal Ions Detection
A chemosensor based on 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid has been developed for the sensitive detection of Al(3+) ions. This application is particularly relevant in biological contexts for monitoring metal ions in living cells (Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, & Zhao, 2015).
5. Cyanobacteria for Photosynthetic Production
Cyanobacterium Synechocystis sp. PCC 6803 has been engineered to produce 3-Hydroxypropionic acid (3-HP) directly from CO2. This innovative approach offers a sustainable method for large-scale production of this valuable chemical, leveraging photosynthesis (Wang, Sun, Gao, Shi, Wu, Chen, & Zhang, 2016).
6. Biocatalysis in Synthesis of Antioxidants
Trihydroxyphenolic acids, potent antioxidants, have been synthesized using derivatives of (3-Hydroxyphenoxy)acetic acid. This biocatalysis process is significant in medicinal chemistry for creating compounds with antioxidant properties (Dhammaraj, Phintha, Pinthong, Medhanavyn, Tinikul, Chenprakhon, Sucharitakul, Vardhanabhuti, Jiarpinitnun, & Chaiyen, 2015).
Safety And Hazards
Orientations Futures
Phenol derivatives like (3-Hydroxyphenoxy)acetic acid have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Propriétés
IUPAC Name |
2-(3-hydroxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCNHWIPXOIAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879391 | |
| Record name | M-HYDROXYPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenoxy)acetic acid | |
CAS RN |
1878-83-7 | |
| Record name | NSC87558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | M-HYDROXYPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



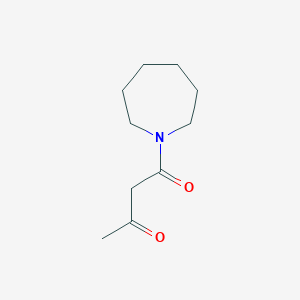
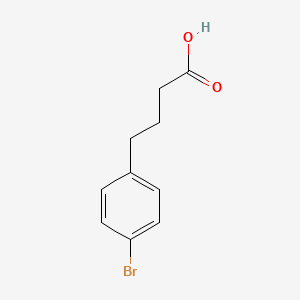
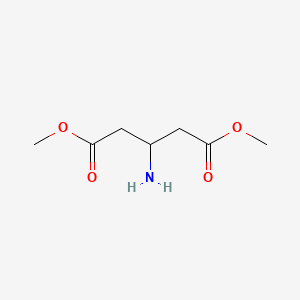
![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)
